6-Chloroquinazoline-2,4(1H,3H)-dione
Overview
Description
6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and the dione functionality at the 2nd and 4th positions make this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with phosgene or its derivatives, followed by chlorination at the 6th position. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including 6-Chloroquinazoline-2,4(1H,3H)-dione, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 6th position.
6-Methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom at the 6th position.
6-Bromoquinazoline-2,4(1H,3H)-dione: Contains a bromine atom instead of a chlorine atom at the 6th position.
Uniqueness: The presence of the chlorine atom at the 6th position in 6-Chloroquinazoline-2,4(1H,3H)-dione imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s ability to interact with molecular targets and enhance its potency in various applications .
Properties
IUPAC Name |
6-chloro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJEWGQUFOVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307724 | |
Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640-60-4 | |
Record name | 1640-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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